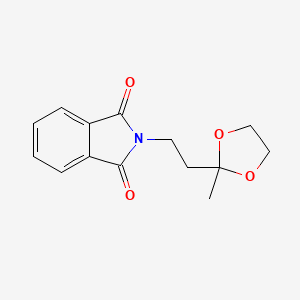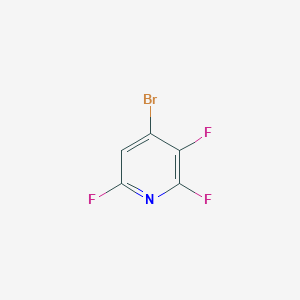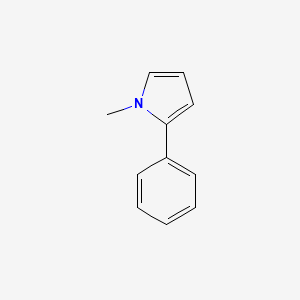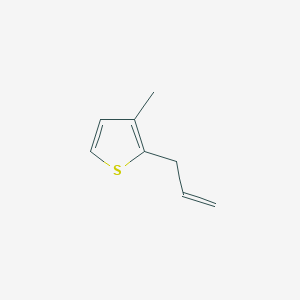
3-(3-Methyl-2-thienyl)-1-propene
Overview
Description
3-(3-Methyl-2-thienyl)-1-propene, also known as 3MTP, is a novel compound of interest for its potential applications in scientific research. 3MTP is a member of the thiophene family and is a sulfur-containing heterocyclic compound that has been studied for its potential in a wide range of scientific research applications.
Scientific Research Applications
Photovoltaic Devices
- A study designed a thienyl analog of 1-(3-methoxycarbonyl)propyl-1-phenyl-[6,6]-methanofullerene (ThCBM) to improve miscibility with polythiophene donors for bulk heterojunction photovoltaic devices. This research demonstrates the potential of specific fullerene-based acceptor materials to optimize the morphology and transport properties of photovoltaic devices, suggesting a pathway for enhanced solar cell performance (Popescu et al., 2006).
Polymer Solar Cells
- Investigations into the efficiency of polymer solar cells have shown that solvent treatment, particularly with methanol, can significantly enhance the performance of thieno[3,4-b]-thiophene/benzodithiophene-based solar cells. This process improves several key parameters, including the built-in voltage and charge-transport properties, leading to higher open-circuit voltage and fill factor, thus boosting overall device efficiency (Zhou et al., 2013).
Organic Solar Cells
- A novel study introduced a fused tris(thienothiophene)-based electron acceptor with strong near-infrared absorption, showcasing high-performance in as-cast solar cells. The acceptor, due to its low bandgap and high electron mobility, when blended with a PTB7-Th donor, achieved remarkable power conversion efficiencies without additional treatments. This highlights the potential for developing more efficient semitransparent organic solar cells through molecular design and optimization (Li et al., 2018).
Optoelectronic Properties
- Postfunctionalization of poly(3-hexylthiophene) (P3HT) was used to systematically study the effects of various functional groups on the optical and photophysical properties of poly(thiophene)s. The research found that specific substituents could enhance solid-state fluorescence by affecting the polymer's molecular conformation, providing insights into tuning optoelectronic properties for better optoelectronic devices (Li et al., 2002).
Ternary Blend Polymer Solar Cells
- The use of indene-C60 bisadduct (ICBA) as an electron-cascade acceptor in ternary blend polymer solar cells demonstrated an improved power conversion efficiency over binary blends. This study underlines the importance of molecular orientation and the strategic use of acceptor materials in enhancing the efficiency of solar cells through optimal morphology and charge transfer routes (Cheng et al., 2014).
Mechanism of Action
Target of Action
The primary target of 3-(3-Methyl-2-thienyl)-1-propene is the GABA uptake transporters (GATs) . These transporters play a crucial role in regulating GABAergic transmission in the brain, which is essential for maintaining the balance between excitatory and inhibitory neurotransmission .
Mode of Action
This compound, also known as tiagabine , interacts with its targets by inhibiting the GATs . This inhibition increases the levels of GABA in the synaptic cleft, thereby enhancing GABAergic transmission . The compound has been shown to have a notable inhibitory effect on GATs .
Biochemical Pathways
The inhibition of GATs by this compound affects the GABAergic system . This system is one of the main inhibitory neurotransmitter systems in the brain, and it plays a key role in regulating neuronal excitability . By increasing GABA levels in the synaptic cleft, the compound enhances inhibitory neurotransmission, which can help to control conditions characterized by excessive neuronal activity, such as seizures .
Pharmacokinetics
The pharmacokinetics of this compound involve linear processes of absorption and elimination . The compound has a short half-life and is excreted through both fecal (63%) and renal (25%) routes . The compound’s ADME properties and their impact on bioavailability are still under investigation.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of GABAergic transmission. This can result in a decrease in neuronal excitability, which can help to control conditions such as epilepsy . The compound is also used off-label in the treatment of anxiety disorders and panic disorder .
Biochemical Analysis
Biochemical Properties
3-(3-Methyl-2-thienyl)-1-propene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as gamma-aminobutyric acid (GABA) transporters, specifically GAT1 and BGT1 . These interactions are crucial as they influence the transport and regulation of GABA, an important neurotransmitter in the central nervous system. The compound’s interaction with these transporters can modulate GABA levels, thereby affecting neurotransmission and potentially offering therapeutic benefits in conditions like epilepsy .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving GABAergic neurotransmission . By modulating GABA levels, this compound can affect gene expression and cellular metabolism. For instance, in neuronal cells, it can alter the expression of genes involved in synaptic transmission and neuroprotection . Additionally, its impact on GABA transporters can lead to changes in cellular excitability and neurotransmitter release, which are critical for maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with GABA transporters. It acts as an inhibitor of GAT1 and BGT1, leading to increased synaptic concentrations of GABA . This inhibition enhances GABAergic neurotransmission by preventing the reuptake of GABA into neurons and astrocytes. The compound’s ability to inhibit these transporters is associated with its structural similarity to GABA, allowing it to effectively compete for binding sites . This mechanism of action is particularly relevant in the context of anticonvulsant therapy, where enhanced GABAergic activity can help control seizures .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that its effects on cellular function, particularly in neuronal cells, are sustained with prolonged exposure . These studies have also highlighted the compound’s potential for chronic therapeutic applications, as its inhibitory effects on GABA transporters remain consistent over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to enhance GABAergic neurotransmission without significant adverse effects . At higher doses, it can lead to toxicity, manifesting as neurological symptoms such as dizziness and tremors . These findings underscore the importance of dosage optimization in therapeutic applications to balance efficacy and safety.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes such as GABA transaminase and succinate semialdehyde dehydrogenase . These enzymes are part of the GABA shunt, a metabolic pathway that converts GABA into succinate, which then enters the tricarboxylic acid (TCA) cycle . The compound’s influence on these pathways can affect metabolic flux and the levels of various metabolites, thereby impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with GABA transporters . These transporters facilitate the movement of the compound across cell membranes, ensuring its proper localization and accumulation in target tissues . The compound’s distribution is particularly prominent in the central nervous system, where it can exert its effects on GABAergic neurotransmission .
Subcellular Localization
The subcellular localization of this compound is primarily within the synaptic cleft, where it interacts with GABA transporters . This localization is critical for its function, as it allows the compound to effectively modulate synaptic GABA levels. Additionally, post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy in modulating neurotransmission .
Properties
IUPAC Name |
3-methyl-2-prop-2-enylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10S/c1-3-4-8-7(2)5-6-9-8/h3,5-6H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXDEAMBJAQCPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60543640 | |
| Record name | 3-Methyl-2-(prop-2-en-1-yl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99727-96-5 | |
| Record name | 3-Methyl-2-(prop-2-en-1-yl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


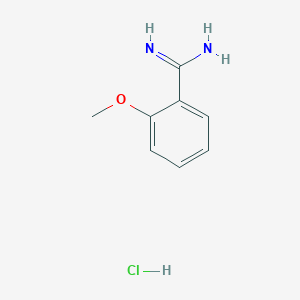
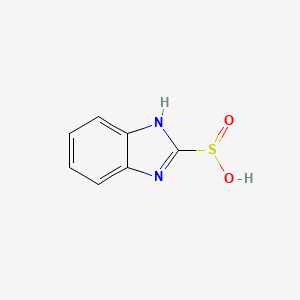
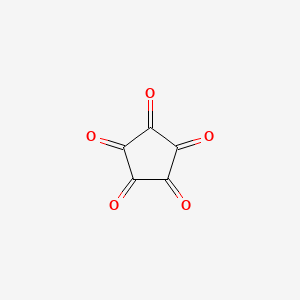
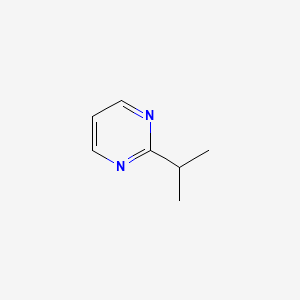
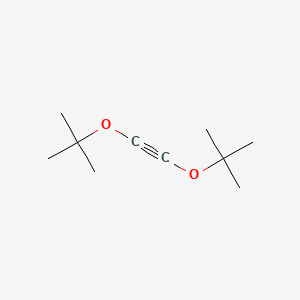

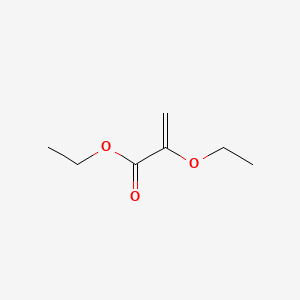
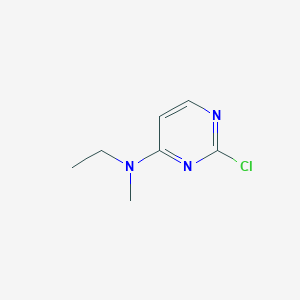

![2-(7-Methyl-1H-benzo[d]imidazol-2-yl)acetonitrile](/img/structure/B1610624.png)
